Cas no 2228565-08-8 (tert-butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate)

Tert-butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate is a protected piperidine derivative featuring a terminal alkyne functional group. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage while enabling selective deprotection under mild acidic conditions. The alkyne moiety offers versatility for further functionalization via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The 5,5-dimethyl substitution on the piperidine ring contributes to steric hindrance, potentially influencing reactivity and selectivity in synthetic applications. This compound is useful as an intermediate in organic synthesis, particularly for constructing complex nitrogen-containing scaffolds in pharmaceuticals and agrochemicals. Its structural features make it valuable for medicinal chemistry and materials science research.
tert-butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate structure
2228565-08-8 structure
Product Name:tert-butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate
CAS No:2228565-08-8
MF:C16H27NO2
MW:265.391084909439
CID:5870561
PubChem ID:165733960
Update Time:2025-06-08

tert-butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate
    • 2228565-08-8
    • EN300-1893597
    • Inchi: 1S/C16H27NO2/c1-7-8-9-13-10-11-16(5,6)12-17(13)14(18)19-15(2,3)4/h1,13H,8-12H2,2-6H3
    • InChI Key: RJIMBUIRBCFQER-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(C)(C)CCC1CCC#C)=O

Computed Properties

  • Exact Mass: 265.204179104g/mol
  • Monoisotopic Mass: 265.204179104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 29.5Ų

tert-butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate Pricemore >>

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tert-butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate Related Literature

Additional information on tert-butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate

Research Brief on tert-Butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate (CAS: 2228565-08-8)

The compound tert-butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate (CAS: 2228565-08-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the versatility of tert-butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate as a key intermediate in the synthesis of more complex molecules. Its unique structural features, including the tert-butyl carbamate group and the alkyne functionality, make it a valuable building block for click chemistry and other bioorthogonal reactions. Researchers have successfully employed this compound in the development of novel drug candidates targeting various diseases, including cancer and neurological disorders.

One of the most notable advancements involves the use of this compound in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a promising class of therapeutics that selectively degrade disease-causing proteins. The alkyne group in tert-butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate allows for efficient conjugation with other functional groups, facilitating the design of highly specific and potent PROTAC molecules. Recent in vitro studies have demonstrated the efficacy of these PROTACs in degrading target proteins with high selectivity.

Additionally, this compound has been investigated for its role in the development of covalent inhibitors. The alkyne moiety can undergo click reactions with azide-containing biomolecules, enabling the creation of covalent inhibitors that bind irreversibly to their targets. This approach has shown promise in overcoming drug resistance, a major challenge in modern medicine. Preliminary data suggest that derivatives of tert-butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate exhibit potent inhibitory activity against several kinases implicated in cancer progression.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Researchers are actively exploring modifications to improve solubility, bioavailability, and metabolic stability. Recent computational studies have provided insights into the structure-activity relationships (SAR) of these compounds, guiding the design of next-generation therapeutics.

In conclusion, tert-butyl 2-(but-3-yn-1-yl)-5,5-dimethylpiperidine-1-carboxylate (CAS: 2228565-08-8) represents a valuable scaffold in medicinal chemistry with diverse applications. Its utility in PROTAC development, covalent inhibitor design, and other therapeutic strategies underscores its importance in contemporary drug discovery. Future research should focus on addressing the current limitations and expanding the scope of its applications in treating complex diseases.

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